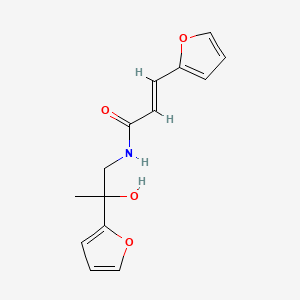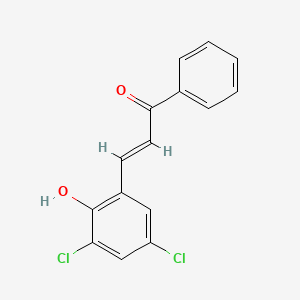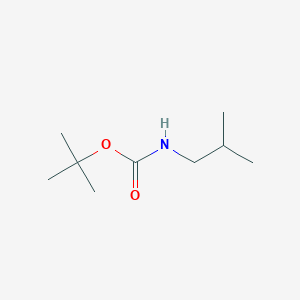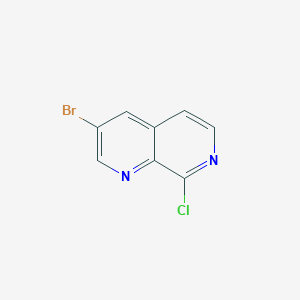![molecular formula C24H23ClN2O5 B2838739 7-Chloro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893347-66-5](/img/structure/B2838739.png)
7-Chloro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H23ClN2O5 and its molecular weight is 454.91. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
The compound's structure suggests its relevance in the synthesis of complex organic molecules. For example, research has explored the synthesis of functionalized chloroenamines and their use in generating aminocyclopropane and azabicyclohexane diastereomers. Such compounds are crucial in synthetic chemistry for creating novel molecules with potential therapeutic applications (Butz & Vilsmaier, 1993).
Materials Science and Photophysics
Compounds containing the morpholino group and similar heterocyclic structures have been used in the development of new materials. For instance, conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units have been studied for their photoluminescent properties, potentially applicable in electronics and photovoltaics (Beyerlein & Tieke, 2000).
Biological Research
While avoiding the direct context of drug use and side effects, it's notable that related compounds have been investigated for their biological activities, such as antibacterial properties. This includes the study of triazinobenzothiazole derivatives with morpholine substituents, highlighting the broader interest in these structures for developing new antimicrobial agents (Vartale et al., 2008).
Environmental and Analytical Chemistry
Research into similar compounds has also extended to environmental applications, such as the development of fluorescent materials for sensing and detection. The synthesis and photophysical evaluation of pyridine compounds, for example, have been explored for their high emissivity as fluorophores, which can be utilized in environmental sensing and bioimaging technologies (Hagimori et al., 2019).
Eigenschaften
IUPAC Name |
7-chloro-1-(2-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5/c1-30-18-5-3-2-4-16(18)21-20-22(28)17-14-15(25)6-7-19(17)32-23(20)24(29)27(21)9-8-26-10-12-31-13-11-26/h2-7,14,21H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMMPSPUFCSZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2838659.png)

![Methyl 4-[[4-[(Z)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2838662.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2838667.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2838669.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2838672.png)

![1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2838675.png)


![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2838678.png)